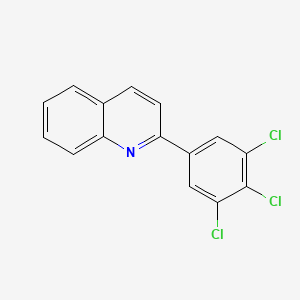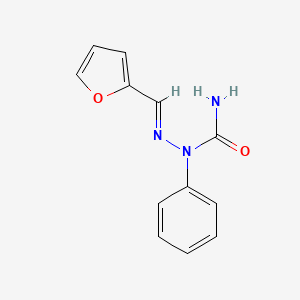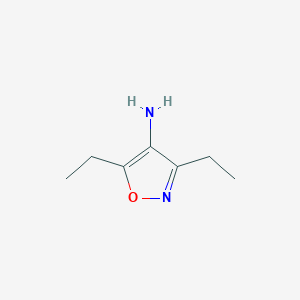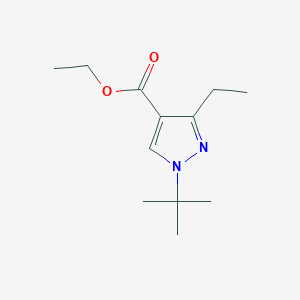![molecular formula C19H16N2O2 B12890013 8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]- CAS No. 685523-27-7](/img/structure/B12890013.png)
8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is fused with an isoxazole ring and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the isoxazole ring through a [3+2] cycloaddition reaction involving nitrile oxides and alkenes. The quinoline core can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .
Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts to enhance the efficiency of the reactions. For example, copper (I) or ruthenium (II) catalysts can be employed in the cycloaddition step to achieve higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the isoxazole ring to an isoxazoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Isoxazoline derivatives (reduction)
- Halogenated, nitrated, or alkylated derivatives (substitution)
Scientific Research Applications
Chemistry: In chemistry, 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its ability to interact with biomolecules. It has been investigated for its antimicrobial properties, demonstrating efficacy against various bacterial and fungal strains. Additionally, its potential as an anticancer agent has been explored, with studies showing its ability to inhibit the growth of cancer cells .
Medicine: In medicine, 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol is being studied for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for the development of new drugs. Furthermore, its ability to interact with specific molecular targets in the body opens up possibilities for its use in targeted therapies .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In cancer cells, the compound can inhibit key signaling pathways, preventing cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-amine: Similar structure with an amine group instead of a hydroxyl group.
7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-thiol: Similar structure with a thiol group instead of a hydroxyl group.
Uniqueness: The uniqueness of 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, increasing its solubility and reactivity. Additionally, the isoxazole ring provides stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
CAS No. |
685523-27-7 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H16N2O2/c22-19-15(9-8-14-7-4-10-20-18(14)19)11-16-12-17(21-23-16)13-5-2-1-3-6-13/h1-10,16,22H,11-12H2 |
InChI Key |
VUTVDKWQKIKTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CC3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


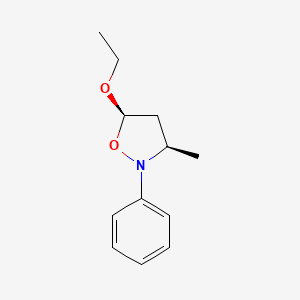
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
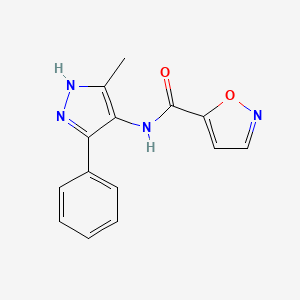
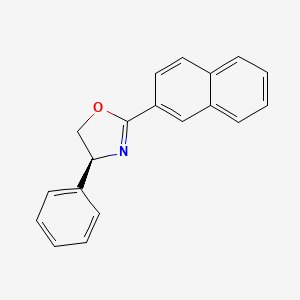
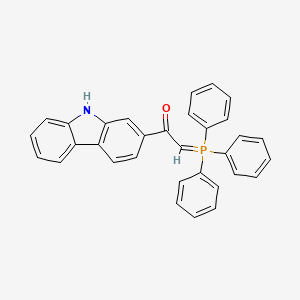
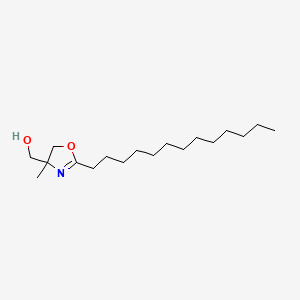
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
